molecular formula C9H15N3O2 B6590185 tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 63191-08-2

tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B6590185
CAS No.: 63191-08-2
M. Wt: 197.23 g/mol
InChI Key: BGGPVPMMLFKGLW-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Organic Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif is of significant interest in organic and medicinal chemistry due to its wide range of applications. nveo.orgresearchgate.net The unique electronic properties and the ability of the nitrogen atoms to engage in hydrogen bonding contribute to the diverse biological activities exhibited by compounds containing this ring system. nih.gov

1,2,4-triazole derivatives are known to possess a wide spectrum of pharmacological properties. researchgate.net Their versatile nature also makes them valuable in preparative organic chemistry, agriculture, and the polymer industry. nveo.org The stability of the aromatic triazole ring and its capacity to be functionalized at various positions allow for the synthesis of a vast library of derivatives. nih.gov This has established the 1,2,4-triazole scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds.

Table 2: Applications of 1,2,4-Triazole Derivatives

Field Examples of Activities/Applications
Medicinal Chemistry Antifungal, Antibacterial, Anticancer, Antiviral, Anti-inflammatory, Anticonvulsant. nveo.orgresearchgate.netnih.gov
Agrochemicals Fungicides, Herbicides. researchgate.net
Material Science Polymers, Dyes. researchgate.net

| Organic Synthesis | Versatile intermediates and scaffolds. nveo.org |

Significance of tert-Butyl Ester Functional Groups in Synthetic Chemistry

The tert-butyl ester is a crucial functional group in multistep organic synthesis, primarily serving as a protecting group for carboxylic acids. thieme-connect.comwikipedia.org A protecting group is a chemical moiety that is temporarily introduced to mask a reactive functional group, preventing it from reacting under specific conditions while transformations are carried out elsewhere in the molecule. wikipedia.org

The effectiveness of the tert-butyl group stems from its steric bulk and its stability under a variety of reaction conditions where other esters, like methyl or ethyl esters, might be cleaved. It is notably stable against nucleophiles and reducing agents. thieme-connect.com The primary advantage of using a tert-butyl ester is the mild acidic conditions required for its removal (deprotection). thieme-connect.comacs.org This selective deprotection allows for the preservation of other acid-sensitive groups within a complex molecule. Common methods for its formation include the reaction of a carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst. youtube.com

Table 3: Deprotection Conditions for tert-Butyl Esters

Reagent/Method Conditions
Trifluoroacetic Acid (TFA) Typically used in a solvent like dichloromethane (B109758) (DCM) at room temperature. thieme-connect.com
Formic Acid A milder acid that can be effective for deprotection.
Lewis Acids Strong Lewis acids can facilitate cleavage. acs.org

| Catalytic Acid | Small amounts of strong Brønsted acids can be used. youtube.com |

Contextualizing the Propanoate Moiety within Chiral Alpha-Functionalized Compounds

The propanoate moiety in tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate refers to the three-carbon carboxylate chain. The carbon atom adjacent to the carbonyl group (the alpha-carbon) is substituted with the 1,2,4-triazole ring, creating a chiral center. The stereoselective synthesis of such α-functionalized carbonyl compounds is a central theme in modern organic chemistry, as the stereochemistry at this position can be critical for the biological activity of the final product.

Chiral α-substituted propanoates are valuable building blocks for synthesizing complex molecules, including unnatural α-amino acids and various pharmaceutical agents. ox.ac.uknih.gov The development of methods to introduce substituents at the α-position with high stereocontrol is an active area of research. mdpi.com The propanoate structure serves as a fundamental scaffold upon which complexity and chirality can be built, making it a key component in asymmetric synthesis. The presence of the triazole group at the alpha-position of the propanoate backbone in the title compound makes it a precursor for creating optically active molecules with potential biological relevance. nih.govresearchgate.net

Table 4: Compound Names Mentioned

Compound Name
This compound
Methyl ester
Ethyl ester
Dichloromethane
Formic acid
Isobutylene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63191-08-2

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 2-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-7(12-6-10-5-11-12)8(13)14-9(2,3)4/h5-7H,1-4H3

InChI Key

BGGPVPMMLFKGLW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)N1C=NC=N1

Purity

95

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 2 1h 1,2,4 Triazol 1 Yl Propanoate

Strategies for 1H-1,2,4-Triazole Ring Formation

The formation of the 1,2,4-triazole (B32235) ring is a key step in the synthesis of the target compound. Several robust methods have been developed for the construction of this important heterocyclic motif.

Cycloaddition Reactions in 1,2,4-Triazole Synthesis

Cycloaddition reactions represent a powerful tool for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. researchgate.netresearchgate.net These reactions, particularly 1,3-dipolar cycloadditions, allow for the direct formation of the triazole ring with high regioselectivity. researchgate.net For instance, the reaction of nitrilimines with compounds containing a cyano group can lead to the formation of the 1,2,4-triazole core. researchgate.net A pertinent example is the reaction between hydrazonoyl hydrochlorides (precursors to nitrilimines) and carbodiimides, which yields 5-amino-1,2,4-triazoles. researchgate.net Another approach involves the formal [3+2] cycloaddition of organo-cyanamide ions with nitrile imine dipoles to produce 1,2,4-triazol-3-imines. researchgate.net While these methods are effective for certain substituted triazoles, their direct application to the synthesis of tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate would require a precursor containing the propanoate side chain.

A notable example of a cycloaddition approach is the reaction of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD) in Diels-Alder reactions, where they act as azadienophiles. acgpubs.org This highlights the versatility of triazole derivatives in cycloaddition chemistry.

Reactions Involving Hydrazine (B178648) Derivatives for Triazole Construction

The use of hydrazine and its derivatives is a cornerstone in the synthesis of 1,2,4-triazoles. researchgate.netnih.gov A common method involves the condensation of hydrazines with various electrophiles. For instance, reacting hydrazine or substituted hydrazines with compounds containing a dicarbonyl or related functionality can lead to the formation of the triazole ring. researchgate.net

One of the most established methods is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. scispace.com For example, heating formamide (B127407) with hydrazine hydrochloride in the presence of a base can yield 1,2,4-triazole. scispace.com Similarly, the Einhorn–Brunner reaction, the condensation between hydrazines and diacylamines in the presence of a weak acid, is another classical approach to 1,2,4-triazoles. scispace.com

More contemporary methods utilize hydrazine derivatives in multicomponent reactions or in combination with other reagents to achieve efficient triazole synthesis. For example, a simple and mild method involves the reaction of hydrazines with formamide under microwave irradiation in the absence of a catalyst. organic-chemistry.orgorganic-chemistry.org This approach offers excellent functional group tolerance and high yields. organic-chemistry.org

ReactantsReagents/ConditionsProductReference(s)
Hydrazines, FormamideMicrowave irradiation, catalyst-freeSubstituted 1,2,4-triazoles organic-chemistry.orgorganic-chemistry.org
Amide, Acyl hydrazideHeat, Base (e.g., KOH)Substituted 1,2,4-triazoles scispace.com
Hydrazine, DiacylamineWeak acidSubstituted 1,2,4-triazoles scispace.com

Microwave-Assisted Synthesis of 1,2,4-Triazole Moieties

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.orgpnrjournal.com The synthesis of 1,2,4-triazoles has significantly benefited from this technology. organic-chemistry.orgnih.govrjptonline.org

A notable advantage of microwave irradiation is its ability to promote reactions under catalyst-free conditions. For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds efficiently under microwave irradiation without the need for a catalyst. organic-chemistry.org This method is characterized by its simplicity, mild reaction conditions, and broad substrate scope. organic-chemistry.org Optimization studies have shown that using an excess of formamide at 160°C for a short duration (e.g., 10 minutes) under microwave irradiation can provide excellent yields. organic-chemistry.org

Microwave assistance has also been applied to the cyclodehydration of intermediates formed from secondary amides and hydrazides, activated by triflic anhydride (B1165640), to produce 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org This one-pot synthesis is efficient and versatile. organic-chemistry.org

MethodKey FeaturesReference(s)
Hydrazines and FormamideCatalyst-free, short reaction time, high yield organic-chemistry.orgnih.gov
Secondary Amides and HydrazidesOne-pot, triflic anhydride activation organic-chemistry.org
Benzohydrazide and Carbon Disulfide/Hydrazine HydrateMulti-component, efficient rjptonline.org

Multicomponent Reactions for 1,2,4-Triazole Ring Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. rsc.orgacs.orgacs.org Several MCRs have been developed for the synthesis of 1,2,4-triazoles. rsc.orgacs.orgrsc.org

A metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones has been reported for the synthesis of hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.org Another approach involves a one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, which provides highly diverse 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity. organic-chemistry.orgisres.org

Furthermore, a multicomponent process for the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines has been developed. acs.orgacs.org An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297), and alcohols also yields 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org

Cyclization Approaches Utilizing Amides and Amidines

The cyclization of amide and amidine derivatives is a fundamental and widely used strategy for the construction of the 1,2,4-triazole ring. isres.orgfrontiersin.org These methods often involve the formation of an intermediate which then undergoes intramolecular cyclization to form the heterocyclic ring.

A general method for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles involves the trifluoroacetic anhydride activation of hydrazides and secondary amides, followed by microwave-induced cyclodehydration. isres.org Copper-catalyzed systems have also been employed for the synthesis of 1,2,4-triazoles from amidines. For instance, a copper catalyst with oxygen as the oxidant can facilitate the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines and trialkylamines. isres.org

A highly regioselective one-pot process allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org Additionally, a copper-catalyzed cascade addition-oxidative cyclization of nitriles with amidines provides a route to a wide range of 1,2,4-triazole derivatives. organic-chemistry.orgfrontiersin.org

Methodologies for tert-Butyl Ester Formation

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under various conditions and its facile cleavage under acidic conditions. thieme.de Several methods are available for the formation of tert-butyl esters.

Common methods include the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene in the presence of a strong acid catalyst like concentrated sulfuric acid. thieme.degoogle.com Alternatively, tert-butylating agents such as di-tert-butyl dicarbonate (B1257347) can be used. thieme.de Transesterification reactions, where a more common ester (e.g., methyl or ethyl ester) is converted to a tert-butyl ester, are also a viable option. thieme.dethieme-connect.com

A novel approach involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which allows for the rapid and high-yielding tert-butylation of carboxylic acids, even in the presence of sensitive functional groups like free amino acids. thieme.deresearchgate.net Another efficient method utilizes tert-butyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of boron trifluoride etherate. tandfonline.com For the synthesis of this compound, the carboxylic acid precursor, 2-(1H-1,2,4-triazol-1-yl)propanoic acid, would be subjected to one of these esterification methods.

Reagent(s)ConditionsKey FeaturesReference(s)
tert-Butanol or IsobuteneStrong acid catalyst (e.g., H₂SO₄)Traditional method thieme.degoogle.com
Di-tert-butyl dicarbonateBase catalystMild conditions thieme.de
Potassium tert-butoxideTransesterification from methyl/ethyl estersEfficient for sterically hindered alcohols thieme-connect.com
Bis(trifluoromethanesulfonyl)imidetert-Butyl acetate solventFast and high-yielding, good for sensitive substrates thieme.deresearchgate.net
tert-Butyl trichloroacetimidateBoron trifluoride etherate catalystEfficient for heterocyclic carboxylic acids tandfonline.com

Acid-Catalyzed Addition of Carboxylic Acids onto Isobutene

A well-established industrial and laboratory method for preparing tert-butyl esters involves the direct acid-catalyzed addition of a carboxylic acid to isobutene. google.comjustia.com This reaction proceeds by the protonation of isobutene by a strong acid catalyst to form the stable tert-butyl cation. chegg.com This carbocation then acts as an electrophile, which is attacked by the nucleophilic oxygen of the carboxylic acid. A final deprotonation step yields the desired tert-butyl ester.

Commonly used catalysts include mineral acids like sulfuric acid, as well as alkyl- or arylsulfonic acids. justia.com The reaction can also be performed using insoluble acidic exchange resins, which can simplify catalyst removal after the reaction. google.com To achieve a high yield, the reaction is often carried out under pressure to maintain isobutene in the liquid phase. chegg.comgoogle.com

Reaction Scheme:

Step 1: Protonation of isobutene to form a tert-butyl carbocation.

Step 2: Nucleophilic attack by the carboxylic acid on the carbocation.

Step 3: Deprotonation to yield the tert-butyl ester.

This method is advantageous for large-scale synthesis due to the low cost of isobutene.

Condensation Reactions with tert-Butanol

The direct condensation of a carboxylic acid with an alcohol, known as Fischer esterification, is a fundamental reaction in organic synthesis. masterorganicchemistry.comlibretexts.org However, when applied to tert-butanol, the reaction is challenging. organic-chemistry.org Standard Fischer esterification conditions, which involve heating a carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, are often ineffective for tertiary alcohols. organic-chemistry.org The harsh acidic conditions and elevated temperatures can cause tert-butanol to dehydrate and eliminate, forming isobutene. organic-chemistry.orgrsc.org

Despite these challenges, modifications can facilitate the reaction. Using a large excess of tert-butanol can help shift the equilibrium toward the product. Alternatively, specific catalysts and reaction conditions can be employed to minimize side reactions. For instance, benzotriazole (B28993) esters, formed in situ from the carboxylic acid, can act as efficient intermediates for esterification with tert-butyl alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Application of Specialized tert-Butylating Reagents

To circumvent the issues associated with direct condensation and acid-catalyzed additions, specialized reagents have been developed for the tert-butylation of carboxylic acids under milder conditions.

Di-tert-butyl Dicarbonate (Boc Anhydride): Widely known as a protecting group for amines, di-tert-butyl dicarbonate ((Boc)₂O) can also serve as an efficient reagent for converting carboxylic acids to tert-butyl esters. wikipedia.orgchemicalbook.com The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP). researchgate.net The mechanism involves the formation of a highly reactive mixed anhydride intermediate, which is then attacked by tert-butanol released from the (Boc)₂O or added to the reaction. The byproducts, tert-butanol and carbon dioxide, are volatile, simplifying product purification. researchgate.net

tert-Butyl Trichloroacetimidate: This reagent is a powerful and efficient tool for the synthesis of tert-butyl esters and ethers under mild, often neutral or weakly acidic, conditions. enamine.netlookchem.com The reaction is typically promoted by a catalytic amount of a Lewis acid, such as boron trifluoride etherate. nih.govresearchgate.net The process is advantageous for substrates with acid-sensitive functional groups that would not tolerate the harsh conditions of other methods. researchgate.net The reaction proceeds with high yields, and the primary byproduct is trichloroacetamide, which can be readily separated. nih.gov

Transesterification Processes for tert-Butyl Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This method can be used to convert more readily available esters, such as methyl or ethyl esters, into tert-butyl esters. thieme-connect.com However, the synthesis of tert-butyl esters via transesterification is often inefficient due to the steric hindrance of tert-butanol. thieme-connect.com

Nevertheless, specific protocols have been developed to overcome this limitation. One effective method involves the use of potassium tert-butoxide in an inert solvent like diethyl ether. thieme-connect.com The high reactivity of potassium tert-butoxide allows the reaction to proceed rapidly at ambient temperature. The equilibrium is driven forward by the precipitation of the corresponding potassium alkoxide (e.g., potassium methoxide), which is insoluble in diethyl ether. thieme-connect.com It is crucial to use freshly prepared potassium tert-butoxide and anhydrous conditions to achieve high yields. thieme-connect.com

Steglich Esterification in the Context of tert-Butyl Propanoate Synthesis

The Steglich esterification is a particularly mild and effective method for forming esters, especially from sterically hindered alcohols like tert-butanol. organic-chemistry.orgwikipedia.org The reaction was first described in 1978 and utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). organic-chemistry.orgrsc.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than tert-butanol, then reacts with this intermediate to form an even more reactive acylated pyridinium (B92312) species ("active ester"). organic-chemistry.org This species is readily attacked by the sterically hindered tert-butanol to form the desired tert-butyl ester. The main byproduct of the reaction is dicyclohexylurea (DCU), a stable urea (B33335) derivative formed from the consumed DCC. wikipedia.org The mild, often room-temperature, conditions of the Steglich esterification make it highly suitable for complex molecules with sensitive functional groups. rsc.orgwikipedia.org

Comparison of tert-Butyl Ester Synthesis Methods
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed AdditionIsobutene, Strong Acid (e.g., H₂SO₄)Pressure, 10-40°CCost-effective for large scale google.comRequires pressure equipment; harsh acidic conditions google.com
Condensation Reactiontert-Butanol, Acid CatalystHeat, Excess AlcoholSimple reagentsLow yields due to side reactions (elimination) organic-chemistry.org
Di-tert-butyl Dicarbonate(Boc)₂O, DMAP (cat.)Room TemperatureMild conditions, volatile byproducts researchgate.netReagent cost
tert-Butyl TrichloroacetimidateC(O)CCl₃N(H)C(CH₃)₃, BF₃·OEt₂ (cat.)Room TemperatureHigh yields, mild conditions, tolerates sensitive groups enamine.netresearchgate.netReagent preparation/cost
TransesterificationMethyl/Ethyl Ester, KOtBuRoom Temperature, Anhydrous EtherMild, useful if acid is unstable thieme-connect.comRequires anhydrous conditions, sensitive to substrate structure thieme-connect.com
Steglich EsterificationDCC, DMAP (cat.), tert-ButanolRoom TemperatureVery mild, excellent for hindered alcohols rsc.orgwikipedia.orgDCU byproduct can be difficult to remove

Synthesis of the Propanoate Moiety and its Alpha-Functionalization

The core of the target molecule is a propanoate group substituted at the alpha-position with a 1H-1,2,4-triazole ring. The synthesis of this structure involves creating a carbon-nitrogen bond at the carbon adjacent to the ester's carbonyl group.

General Approaches to Alpha-Substituted Propanoates

The introduction of a substituent at the alpha-position of a propanoate ester is a common transformation in organic synthesis. For the specific case of this compound, a key synthetic step is the formation of the N-C bond between the triazole ring and the propanoate backbone.

A primary and highly effective method for achieving this is through a nucleophilic substitution reaction. This strategy involves reacting a propanoate ester that contains a good leaving group at the alpha-position with the sodium salt of 1,2,4-triazole. A common starting material for this approach is tert-butyl 2-bromopropanoate (B1255678). The reaction proceeds via an Sₙ2 mechanism, where the anionic nitrogen of the triazole attacks the electrophilic alpha-carbon, displacing the bromide ion.

General Reaction Scheme:

Deprotonation of Triazole: 1H-1,2,4-triazole is deprotonated with a suitable base (e.g., sodium hydride) to form the nucleophilic sodium triazolide.

Nucleophilic Substitution: The triazolide anion reacts with an alpha-halo ester, such as tert-butyl 2-bromopropanoate, to form the final product.

This approach is versatile and widely used for the synthesis of alpha-heterocyclic substituted carbonyl compounds. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing potential side reactions, such as elimination.

Alternatively, one could envision the alkylation of an enolate derived from a propanoate ester. However, controlling the regioselectivity of N-alkylation on the 1,2,4-triazole ring can be more complex in this scenario, making the nucleophilic substitution on an alpha-halo precursor a more direct and reliable route.

Introduction of the 1,2,4-Triazolyl Group at the Alpha-Position

A primary strategy for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the alpha-position of a tert-butyl propanoate derivative by the 1,2,4-triazole anion. The key precursor for this reaction is typically an α-halo ester, such as tert-butyl 2-bromopropanoate.

The alkylation of 1,2,4-triazole with alkyl halides can result in a mixture of two regioisomers: the N1-substituted and the N4-substituted products. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent. Research has shown that the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a solvent like tetrahydrofuran (B95107) (THF) consistently favors the formation of the N1-alkylated isomer, with isomer ratios of approximately 90:10 (N1:N4) being reported for the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides. researchgate.net This preference for N1 substitution is crucial for the targeted synthesis of this compound.

Alternative conditions have also been explored to enhance regioselectivity. For instance, microwave-assisted synthesis using potassium carbonate as a base in an ionic liquid has been reported to yield 1-alkyl-1,2,4-triazoles with high selectivity. researchgate.net

The general reaction can be depicted as follows:

Scheme 1: General reaction for the N-alkylation of 1,2,4-triazole with tert-butyl 2-bromopropanoate.

The reaction is typically carried out by first deprotonating 1,2,4-triazole with a suitable base to form the triazolide anion, which then acts as a nucleophile, attacking the electrophilic α-carbon of the tert-butyl 2-bromopropanoate and displacing the bromide ion.

Integrated Synthetic Pathways for this compound

An integrated synthetic pathway for this compound logically begins with the preparation of the key precursor, tert-butyl 2-bromopropanoate. This can be synthesized from commercially available 2-bromopropionic acid and isobutylene (B52900) in the presence of a catalytic amount of strong acid.

A detailed two-step synthetic approach is outlined below:

Step 1: Synthesis of tert-butyl 2-bromopropanoate

The esterification of 2-bromopropionic acid with isobutylene provides a direct route to tert-butyl 2-bromopropanoate. The reaction is typically acid-catalyzed, often using a small amount of concentrated sulfuric acid.

A representative experimental procedure involves condensing isobutylene into a solution of 2-bromopropionic acid in a suitable solvent like dioxane at low temperatures (e.g., -15 °C). A catalytic amount of concentrated sulfuric acid is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. Following the reaction, a standard work-up procedure involving washing with an aqueous basic solution (e.g., potassium carbonate solution) and water, drying the organic phase, and removal of the solvent under reduced pressure yields the desired tert-butyl 2-bromopropanoate. chemicalbook.com

The successful synthesis of this intermediate can be confirmed by spectroscopic methods. For instance, the 1H NMR spectrum would show a characteristic quartet for the proton at the α-position, a doublet for the methyl protons of the propionate (B1217596) backbone, and a singlet for the nine equivalent protons of the tert-butyl group. chemicalbook.com

Step 2: Alkylation of 1,2,4-triazole with tert-butyl 2-bromopropanoate

With the α-bromo ester in hand, the subsequent step is the N-alkylation of 1,2,4-triazole. To favor the formation of the desired N1-isomer, specific reaction conditions are employed.

Based on analogous reactions, a plausible procedure involves dissolving 1,2,4-triazole in a polar aprotic solvent such as THF or dimethylformamide (DMF). A strong, non-nucleophilic base like DBU is then added to generate the triazolide anion. Following this, a solution of tert-butyl 2-bromopropanoate in the same solvent is added, and the reaction mixture is stirred, potentially with heating, until completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up by removing the solvent and partitioning the residue between water and an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product. Purification is typically achieved through column chromatography to separate the desired N1-isomer from the N4-isomer and any unreacted starting materials.

The final product, this compound, would be characterized by various spectroscopic techniques to confirm its structure.

Table of Research Findings:

StepReactantsReagents/ConditionsProductKey FindingsReference
12-Bromopropionic acid, IsobutyleneDioxane, H₂SO₄ (cat.), -15 °C to RTtert-Butyl 2-bromopropanoateEfficient esterification method. Product characterized by ¹H NMR. chemicalbook.com
21,2,4-Triazole, tert-Butyl 2-bromopropanoateDBU, THFThis compoundDBU favors N1-alkylation, leading to a 90:10 ratio of N1:N4 isomers in analogous reactions. researchgate.net
2 (Alternative)1,2,4-Triazole, Alkyl halideK₂CO₃, Ionic liquid, Microwave1-Alkyl-1,2,4-triazoleMicrowave irradiation provides a regioselective route to N1-substituted triazoles. researchgate.net

Reaction Chemistry and Mechanistic Studies of Tert Butyl 2 1h 1,2,4 Triazol 1 Yl Propanoate

Reactivity of the 1,2,4-Triazole (B32235) Moiety

The 1,2,4-triazole ring is an aromatic heterocycle containing three nitrogen atoms, which bestows upon it a unique electronic character, making it amenable to both nucleophilic and electrophilic interactions.

Nucleophilic Reactivity of the Triazole Nitrogen

The nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons, rendering them nucleophilic. chemicalbook.com Consequently, the triazole moiety can participate in various reactions involving electrophiles. One of the most common reactions is alkylation. The alkylation of 1,2,4-triazole itself with alkyl halides typically leads to a mixture of N1- and N4-substituted isomers. researchgate.net The regioselectivity of this reaction can be influenced by the nature of the alkylating agent, the base employed, and the solvent system. chemicalbook.comresearchgate.net For instance, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in THF has been shown to favor the formation of the N1-alkylated product with a regioselectivity of approximately 90:10. researchgate.net

In the context of tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate, the N4 position of the triazole ring remains available for nucleophilic attack. For example, quaternization of 1-alkyl-1,2,4-triazoles at the N4 position with alkyl halides can be achieved to form triazolium salts. nih.gov This suggests that this compound could undergo a similar reaction to yield a quaternary ammonium (B1175870) salt.

Table 1: Regioselectivity in the Alkylation of 1,2,4-Triazole

Alkylating Agent Base Solvent Major Isomer Regioselectivity (N1:N4)
Alkyl Halides DBU THF N1 ~90:10 researchgate.net
Methyl Sulfate aq. NaOH Water Mixture Not specified chemicalbook.com

Electrophilic Character of the Triazole Ring in Specific Transformations

While the nitrogen atoms are nucleophilic, the carbon atoms within the 1,2,4-triazole ring exhibit an electrophilic character. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which results in a π-deficient ring system. chemicalbook.com This electron deficiency makes the ring carbons susceptible to attack by strong nucleophiles.

Furthermore, the presence of an electron-deficient heterocycle at the N-1 position of a triazole ring can facilitate certain transformations. For example, N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles have been shown to serve as precursors for rhodium(II) carbenes. nih.gov The electron-withdrawing 1,2,4-triazolyl group enables the reactivity of the 1,2,3-triazole to mimic that of diazo compounds. nih.gov While this example involves a 1,2,3-triazole, it highlights a potential mode of reactivity where the N-substituted 1,2,4-triazole moiety can activate an adjacent functional group towards transformation.

Reactions Involving the tert-Butyl Ester Group

The tert-butyl ester is a common protecting group for carboxylic acids, and its reactivity is well-documented.

Hydrolysis Mechanisms of tert-Butyl Esters

The hydrolysis of tert-butyl esters to their corresponding carboxylic acids can be achieved under acidic or basic conditions, with acid-catalyzed hydrolysis being the more common and efficient method.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of tert-butyl esters typically proceeds through a unimolecular pathway (A_AL_1 mechanism). oup.comucoz.com This mechanism is favored due to the formation of a stable tert-butyl carbocation intermediate. The steps are as follows:

Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. acsgcipr.org

Cleavage of the alkyl-oxygen bond occurs, leading to the formation of the carboxylic acid and a tert-butyl carbocation. oup.comresearchgate.net

The tert-butyl carbocation is then quenched by a nucleophile (e.g., water) or undergoes elimination to form isobutylene (B52900). acsgcipr.org

In some instances, particularly with less sterically hindered esters, an alternative bimolecular pathway (A_AC_2) involving the nucleophilic attack of water on the protonated carbonyl group can occur. oup.com

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis of esters, also known as saponification, is generally less efficient for tert-butyl esters due to steric hindrance from the bulky tert-butyl group, which impedes the initial nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com When it does occur, it typically follows a bimolecular acyl-oxygen cleavage (B_AC_2) mechanism, similar to that of less hindered esters. ucoz.com The reaction is practically irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. chemistrysteps.com

Table 2: Common Conditions for tert-Butyl Ester Hydrolysis

Condition Reagent Mechanism
Acidic Trifluoroacetic acid (TFA), HCl, H₂SO₄ acsgcipr.org A_AL_1 oup.comucoz.com

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. This reaction can be catalyzed by either an acid or a base. wikipedia.org

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, the carbonyl oxygen of the tert-butyl ester is protonated, making the carbonyl carbon more electrophilic. A molecule of alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, tert-butanol (B103910) is eliminated, yielding the new ester.

Base-Catalyzed Transesterification: A strong base deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the tert-butyl ester, forming a tetrahedral intermediate. The departure of the tert-butoxide leaving group results in the formation of the new ester.

A notable method for the transesterification of tert-butyl esters involves the use of phosphorus trichloride (B1173362) (PCl₃). This reaction proceeds through the in-situ formation of an acid chloride, which then reacts with an alcohol to give the desired ester. researchgate.net This method is effective even with sterically hindered alcohols. researchgate.net

Transformations at the Alpha-Carbon of the Propanoate Chain

The alpha-carbon of the propanoate chain in this compound is positioned between the triazole ring and the ester carbonyl group. The hydrogen atom attached to this carbon is acidic and can be removed by a suitable base to form an enolate. msu.edu The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The acidity of this alpha-proton is influenced by both the electron-withdrawing ester group and the adjacent 1,2,4-triazole ring. The formation of the enolate allows for subsequent reactions, such as alkylation. In a typical alkylation reaction, the enolate is treated with an alkyl halide, resulting in the formation of a new carbon-carbon bond at the alpha-position in an S_N_2 type reaction. youtube.com The choice of base and reaction conditions is crucial to ensure complete enolate formation and to minimize side reactions.

Oxidation Reactions at the Alpha-Position

There is no available scientific literature describing the oxidation reactions at the alpha-position of the propanoate group in this compound. Research on the selective oxidation of the C-H bond at this position for this particular compound has not been reported.

C-H Arylation and Other Coupling Reactions

No studies have been published detailing the C-H arylation or other coupling reactions involving the alpha-position of the propanoate moiety in this compound. The functionalization of this specific C-H bond through palladium-catalyzed or other cross-coupling methods remains an unexplored area of its chemistry.

Investigation of Reaction Intermediates and Transition States

Consistent with the absence of reaction data, there are no mechanistic studies or computational reports that investigate the reaction intermediates or transition states for any of the aforementioned reactions involving this compound.

Spectroscopic Characterization and Structural Analysis of Tert Butyl 2 1h 1,2,4 Triazol 1 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) for Structure Confirmation and Proton Assignment

A ¹H NMR spectrum of tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Key expected signals would include:

Triazole Protons: Two singlets in the aromatic region, corresponding to the two protons on the 1,2,4-triazolyl ring. Their specific chemical shifts would help confirm the 1-substitution pattern.

Propanoate Methine Proton: A quartet for the single proton at the chiral center of the propanoate moiety, split by the adjacent methyl group.

Propanoate Methyl Protons: A doublet for the three protons of the methyl group on the propanoate chain, split by the adjacent methine proton.

tert-Butyl Protons: A characteristic sharp singlet in the upfield region, integrating to nine protons, representing the chemically equivalent methyl groups of the tert-butyl ester.

An interactive table of expected proton assignments is presented below.

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Integration
Triazole CHAromatic regionSinglet1H
Triazole CHAromatic regionSinglet1H
Propanoate CHDownfield of alkylQuartet1H
tert-Butyl CH₃Upfield region (~1-1.5)Singlet9H
Propanoate CH₃Upfield regionDoublet3H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be anticipated for each unique carbon atom. These would include:

Triazole Carbons: Two signals in the downfield region, characteristic of the carbon atoms within the heterocyclic aromatic ring.

Carbonyl Carbon: A signal at the lower field end of the spectrum, typical for an ester carbonyl group.

tert-Butyl Carbons: Two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.

Propanoate Carbons: Signals for the methine and methyl carbons of the propanoate backbone.

A table of expected carbon signals is shown below.

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)~170
Triazole CDownfield
Triazole CDownfield
tert-Butyl Quaternary CMid-field
Propanoate CHMid-field
tert-Butyl CH₃Upfield
Propanoate CH₃Upfield

Nitrogen-15 NMR (¹⁵N NMR) for Triazole Ring Characterization

¹⁵N NMR spectroscopy, although less common than ¹H or ¹³C NMR, is a powerful tool for characterizing nitrogen-containing heterocycles like the triazole ring. A ¹⁵N NMR spectrum of the target compound would show signals for the three distinct nitrogen atoms in the 1,2,4-triazole (B32235) ring. The chemical shifts of these nitrogen atoms provide valuable electronic information and can definitively confirm the substitution pattern on the ring. For instance, the nitrogen atom to which the propanoate group is attached (N-1) would have a different chemical shift compared to the other two nitrogen atoms (N-2 and N-4).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for example, confirming the coupling between the propanoate CH and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the propanoate fragment and the triazole ring, as well as the ester linkage to the tert-butyl group. For example, a correlation between the propanoate methine proton and the triazole carbons would confirm the attachment point.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₁₅N₃O₂). The experimentally measured accurate mass would be compared to the calculated theoretical mass. A close match (typically within a few parts per million) would provide strong evidence for the correct elemental composition, thus confirming the identity of the compound. Common ionization techniques for this type of analysis include Electrospray Ionization (ESI).

Analysis of Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern of this compound under electron impact (EI) ionization can be predicted based on the stability of the resulting carbocations and neutral losses. The molecular ion [M]•+ is expected to undergo characteristic cleavages primarily associated with the tert-butyl group and the ester functionality.

A primary and highly favorable fragmentation pathway involves the cleavage of the C-O bond of the ester, leading to the loss of a tert-butyl radical and the formation of a stable tert-butyl carbocation. This is due to the high stability of the tertiary carbocation. Another significant fragmentation is the McLafferty rearrangement, if sterically possible, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (isobutylene).

Further fragmentation can occur within the remaining structure. Cleavage of the triazole ring can lead to the loss of molecular nitrogen (N₂), a common fragmentation pathway for many nitrogen-containing heterocyclic compounds. rsc.org The propanoate chain can also undergo fragmentation.

The predicted significant fragmentation pathways are summarized in the table below.

Predicted Fragment Ion (m/z) Proposed Structure/Loss Fragmentation Pathway
154[M - C₄H₉]⁺Loss of a tert-butyl radical
140[M - C₄H₉O]⁺Loss of a tert-butoxy (B1229062) radical
113[M - C₄H₈O₂]⁺Loss of tert-butyl formate
83[C₄H₅N₂]⁺Fragment of the triazolyl-ethyl moiety
69[C₂H₂N₃]⁺Triazole ring fragment
57[C₄H₉]⁺tert-butyl carbocation

Note: This table is based on theoretical fragmentation patterns and may not represent all observed fragments in an experimental mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent peak is anticipated to be the strong carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1730-1750 cm⁻¹. researchgate.net The presence of the tert-butyl group will be indicated by C-H stretching vibrations around 2950-3000 cm⁻¹ and characteristic C-H bending vibrations. The C-O stretching vibrations of the ester will likely produce two bands, one for the C-O-C stretch (around 1150-1250 cm⁻¹) and another for the O-C-C stretch. The 1,2,4-triazole ring will show characteristic C-H stretching for the aromatic-like ring protons, C=N stretching, and C-N stretching vibrations. researchgate.netnih.gov

A summary of the expected characteristic IR absorption bands is provided in the table below.

Wave Number (cm⁻¹) Vibrational Mode Functional Group
3100-3150C-H Stretch1,2,4-Triazole ring
2950-3000C-H StretchAliphatic (tert-butyl and propanoate chain)
1730-1750C=O StretchEster
1500-1600C=N Stretch1,2,4-Triazole ring
1450-1480C-H BendAliphatic
1150-1250C-O StretchEster (C-O-C)
1000-1100C-N Stretch1,2,4-Triazole ring

Note: This table presents expected ranges for IR absorptions based on the functional groups present.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a crucial technique for determining the elemental composition of a pure compound, which allows for the verification of its empirical formula. The molecular formula for this compound is C₉H₁₅N₃O₂. The theoretical elemental composition can be calculated from the molecular weight and the atomic weights of its constituent elements. davidson.eduumkc.edu

The molecular weight of C₉H₁₅N₃O₂ is 197.24 g/mol . The calculated elemental percentages are as follows:

Carbon (C): (9 * 12.011 / 197.24) * 100% = 54.81%

Hydrogen (H): (15 * 1.008 / 197.24) * 100% = 7.66%

Nitrogen (N): (3 * 14.007 / 197.24) * 100% = 21.30%

Oxygen (O): (2 * 15.999 / 197.24) * 100% = 16.22%

A comparison of the experimentally determined elemental composition with these theoretical values is used to confirm the empirical formula of the synthesized compound.

Element Theoretical Mass Percentage (%)
Carbon (C)54.81
Hydrogen (H)7.66
Nitrogen (N)21.30
Oxygen (O)16.22

Note: Experimental values are expected to be in close agreement with these theoretical percentages for a pure sample.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a compound and for its separation from reaction mixtures and byproducts.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive method used to monitor the progress of reactions and to determine the purity of a compound. libretexts.orgwisc.edu For this compound, a moderately polar compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). reddit.comrochester.edu The ratio of these solvents can be adjusted to achieve optimal separation.

The purity of the compound is assessed by the presence of a single spot on the developed TLC plate. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. For this compound, an intermediate Rf value would be expected in a moderately polar eluent system.

Parameter Typical Condition Expected Observation
Stationary Phase Silica gel 60 F₂₅₄-
Mobile Phase Ethyl acetate / Hexane (e.g., 1:1 v/v)A single spot under UV visualization
Retention Factor (Rf) -An estimated value between 0.4 - 0.6

Note: The optimal mobile phase composition and resulting Rf value would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. jordilabs.com For a compound like this compound, a reversed-phase HPLC method would be highly suitable. wikipedia.orgmoravek.com In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, typically consisting of water (often with a buffer) and an organic modifier like acetonitrile (B52724) or methanol.

The compound is detected as it elutes from the column, and its retention time is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of the sample is determined by the presence of a single, sharp peak in the chromatogram.

Parameter Typical Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Water and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Column Temperature Ambient or controlled (e.g., 25 °C)

Note: The specific mobile phase composition and gradient would be optimized to achieve good peak shape and resolution.

Computational Chemistry Studies on Tert Butyl 2 1h 1,2,4 Triazol 1 Yl Propanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It has proven to be a reliable approach for predicting a variety of molecular properties for triazole derivatives. irjweb.comresearchgate.net DFT calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) to ensure accurate results. nih.govresearchgate.net

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to the minimum energy conformation on the potential energy surface. nih.gov For tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate, DFT calculations are used to determine key structural parameters. The process involves calculating bond lengths, bond angles, and dihedral angles. nih.gov

Theoretical calculations show that the 1,2,4-triazole (B32235) ring has a planar structure. researchgate.net The optimized geometry provides a clear picture of the spatial arrangement of the tert-butyl and propanoate groups relative to the triazole ring. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, with studies on similar molecules showing good agreement between theoretical and experimental values. nih.gov

Table 1: Selected Optimized Geometrical Parameters (Calculated)

ParameterBond/AngleCalculated Value
Bond LengthN1-C2~1.35 Å
Bond LengthN1-C5~1.33 Å
Bond LengthN3-N4~1.36 Å
Bond AngleC5-N1-C2~103-108°
Bond AngleN3-N4-C5~109-110°
Bond AngleN4-C5-N1~106-109°

Note: The values presented are typical for N1-substituted 1,2,4-triazole rings based on DFT calculations and may vary slightly for the specific title compound. researchgate.netrad-proceedings.org

The electronic properties of a molecule are critical for understanding its reactivity. DFT is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant descriptor of molecular stability and reactivity. irjweb.commdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net Analysis of the frontier molecular orbitals for triazole derivatives often shows that the HOMO is delocalized over the triazole and adjacent rings, while the LUMO is also distributed across the heterocyclic system. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterCalculated Value (eV)Implication
EHOMO-4.7 to -7.0Electron-donating ability
ELUMO-2.0 to -0.5Electron-accepting ability
Energy Gap (ΔE)~2.5 to 6.5Chemical reactivity and kinetic stability

Note: These values represent a typical range for triazole derivatives based on DFT studies. irjweb.comresearchgate.net

DFT calculations are a powerful tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com Calculated isotropic chemical shielding values are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These theoretical predictions are often in good agreement with experimental data, helping to confirm the correct assignment of signals in the NMR spectrum and verify the molecular structure. mdpi.comnih.gov

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT to simulate the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.gov These calculations help in the assignment of vibrational modes observed in experimental spectra, such as C-H stretches, C=N stretches of the triazole ring, and vibrations associated with the ester and tert-butyl groups. researchgate.net The calculated frequencies are often scaled by a factor to better match experimental values due to the harmonic approximation used in the calculations. mdpi.com

Table 3: Predicted Vibrational Frequencies and Assignments

Vibrational ModeCalculated Frequency (cm-1)
C-H stretching (aromatic/aliphatic)2900-3100
C=O stretching (ester)1730-1750
C=N stretching (triazole ring)1600-1650
C-N stretching (triazole ring)1380-1400
C-O stretching (ester)1150-1250

Note: These are representative frequency ranges for the functional groups present in the molecule. researchgate.net

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods are instrumental in exploring the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this involves modeling its synthesis pathway to understand how the triazole ring is formed and functionalized.

The synthesis of 1,2,4-triazoles can proceed through various routes, often involving cyclization reactions. frontiersin.org For instance, a common method involves the condensation of a suitable precursor. jocpr.com Computational modeling can map the entire reaction pathway from reactants to products. This involves identifying all stable intermediates and, crucially, the transition state (TS) structures that connect them. acs.org

A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. By locating the TS for each step, chemists can understand the precise sequence of bond-breaking and bond-forming events. For example, in the formation of the triazole ring, calculations can clarify the mechanism of intramolecular cyclization and subsequent dehydration or elimination steps. nih.gov

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located, their energies are calculated to determine the reaction's energetics.

The activation energy (Ea) is the energy difference between the reactants and the transition state. fsu.edu A high activation energy implies a slow reaction rate, while a low activation energy suggests a faster reaction. libretexts.org By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be identified. jocpr.com

Table 4: Hypothetical Reaction Energetics for a Synthesis Step

ParameterDescriptionTypical Calculated Value
Activation Energy (Ea)Energy barrier for the reaction step.15-30 kcal/mol
Enthalpy of Reaction (ΔH)Heat released or absorbed during the reaction.-20 to -50 kcal/mol (exothermic)
Gibbs Free Energy of Reaction (ΔG)Determines the spontaneity of the reaction.Negative for a spontaneous process

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the intermolecular interactions and crystal packing of this compound. While research exists on the crystal structures of related compounds containing the 1,2,4-triazole moiety, direct experimental or computational data for the title compound is not presently available.

In the absence of specific data, a theoretical analysis based on the molecular structure can provide insights into the potential intermolecular interactions that may govern its crystal packing. The molecule possesses several key functional groups that are likely to participate in non-covalent interactions:

1,2,4-Triazole Ring: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. The C-H bonds on the triazole ring could also participate in weak C-H···N or C-H···π interactions.

Ester Group: The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor.

Hypothetical Interaction Parameters

The following table presents hypothetical parameters for potential intermolecular interactions, derived from general principles of computational chemistry and studies of similar molecular fragments. It is important to note that these are not experimentally determined values for the title compound.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Energy (kcal/mol)
Hydrogen BondC-H (Triazole)N (Triazole)2.2 - 3.01 - 4
Hydrogen BondC-H (Alkyl)O (Carbonyl)2.3 - 3.20.5 - 2
van der Waalstert-Butyltert-Butyl> 3.50.5 - 1.5
π-π StackingTriazole RingTriazole Ring3.3 - 3.81 - 3

Molecular Dynamics Simulations for Conformational Studies

Specific molecular dynamics (MD) simulation studies focused on this compound are not available in the current body of scientific literature. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules, including conformational changes, over time.

A hypothetical MD simulation of this compound in a solvent, such as water or a non-polar organic solvent, could reveal important information about its conformational landscape. The primary focus of such a study would be the rotational flexibility around the single bonds connecting the propanoate group to the triazole ring and the tert-butyl group to the ester.

Key areas of investigation in a future MD simulation study would include:

Torsional Angle Analysis: Examining the probability distribution of the dihedral angles to identify the most stable conformations of the molecule in solution.

Solvent Effects: Understanding how the surrounding solvent molecules influence the conformational preferences through hydrogen bonding and other intermolecular interactions.

Intramolecular Interactions: Investigating the presence and stability of any intramolecular hydrogen bonds or other non-covalent interactions that might constrain the molecular conformation.

Potential Conformational States

Based on the structure, several key dihedral angles would be of interest in a conformational study. The table below outlines these angles and the potential for different conformational states.

Dihedral AngleDescriptionPotential Conformers
τ1 (N1-Cα-C(O)-O)Rotation around the Cα-C(O) bondsyn and anti conformations relative to the triazole ring
τ2 (Cα-N1-C5-N4)Rotation around the Cα-N1 bondDifferent orientations of the propanoate chain relative to the triazole ring
τ3 (C(O)-O-C(tBu)-C)Rotation around the O-C(tBu) bondStaggered and eclipsed conformations of the tert-butyl group

Without dedicated computational studies, the specific dynamics and conformational preferences of this compound remain a subject for future research.

Stereochemical Aspects of Tert Butyl 2 1h 1,2,4 Triazol 1 Yl Propanoate Synthesis and Reactivity

Chirality of the Alpha-Carbon in the Propanoate Moiety

The core stereochemical feature of tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate is the presence of a single stereocenter at the alpha-carbon (C2) of the propanoate chain. This carbon atom is bonded to four distinct substituents:

A hydrogen atom (-H)

A methyl group (-CH₃)

A tert-butoxycarbonyl group [-C(=O)O-C(CH₃)₃]

A 1H-1,2,4-triazol-1-yl group

Due to this substitution pattern, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (S)-tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate and (R)-tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate. Conventional, non-stereoselective synthesis of this compound results in a racemic mixture, which is a 50:50 mixture of the two enantiomers. The separation and selective synthesis of these individual enantiomers are paramount for applications where specific stereoisomers exhibit different activities.

Enantioselective Synthesis Strategies

To produce this compound in an enantiomerically enriched or pure form, several asymmetric synthesis strategies can be employed. These methods aim to control the formation of the chiral center at the alpha-carbon.

One of the most reliable methods for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group is covalently attached to the propanoate precursor, directs the stereochemical outcome of a key bond-forming reaction, and is subsequently removed to yield the desired enantiomerically enriched product. sigmaaldrich.com

For the synthesis of the target molecule, a propionyl group could be attached to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgresearchgate.net The resulting chiral imide can be deprotonated to form a chiral enolate. The stereoselective alkylation of this enolate with a suitable 1H-1,2,4-triazole electrophile, or reaction with an appropriate precursor, would establish the desired stereocenter. The facial selectivity of the reaction is controlled by the steric hindrance imposed by the auxiliary, which blocks one face of the enolate from the incoming electrophile. wikipedia.org After the key stereocenter is set, the auxiliary can be cleaved under mild conditions to afford the chiral carboxylic acid, which can then be esterified to give the final tert-butyl ester product.

Table 1: Common Chiral Auxiliaries for Asymmetric Propanoate Synthesis

Chiral Auxiliary Auxiliary Type Typical Reaction
Evans Oxazolidinones Oxazolidinone Asymmetric alkylation, aldol (B89426) reactions
Pseudoephedrine Amino alcohol Asymmetric alkylation of amides
Camphorsultam Sultam Asymmetric alkylation, Diels-Alder reactions

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, a potential strategy would be the asymmetric conjugate addition of 1H-1,2,4-triazole to tert-butyl crotonate. This reaction could be catalyzed by a chiral metal complex or an organocatalyst, which would create a chiral environment around the reactants and favor the formation of one enantiomer over the other.

Another catalytic approach is the asymmetric hydrogenation of a dehydro-precursor, such as tert-butyl 2-(1H-1,2,4-triazol-1-yl)acrylate, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands). The catalyst coordinates to the double bond in a way that directs hydrogen addition to one face of the molecule, thereby establishing the chiral center with high enantioselectivity.

When a racemic mixture is synthesized, resolution techniques can be used to separate the enantiomers. wikipedia.org

Classical Resolution via Diastereomeric Salts: This method involves reacting the racemic carboxylic acid precursor of the target molecule with an enantiomerically pure chiral base (a resolving agent), such as brucine (B1667951) or (R)-1-phenylethylamine. mdpi.comlibretexts.org This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once separated, the pure diastereomeric salt is treated with a strong acid to break the salt linkage, liberating the enantiomerically pure carboxylic acid, which is then esterified.

Chromatographic Resolution: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The racemic mixture of this compound can be passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). nih.govkhanacademy.org The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

Table 2: Comparison of Enantiomeric Resolution Techniques

Technique Principle Advantages Disadvantages
Diastereomeric Salt Crystallization Conversion to diastereomers with different solubilities. wikipedia.org Scalable, cost-effective for large quantities. Trial-and-error process, maximum theoretical yield is 50% without a racemization step. wikipedia.org
Chiral Chromatography (HPLC) Differential interaction with a chiral stationary phase. nih.gov High purity achievable, applicable to a wide range of compounds. mdpi.com Expensive for large-scale separation, requires specialized equipment.

| Enzymatic Resolution | Stereoselective reaction catalyzed by an enzyme. | High enantioselectivity, mild reaction conditions. | Enzyme may not be available or active for the specific substrate. |

Diastereoselective Approaches

Diastereoselective synthesis becomes relevant when introducing a second chiral center into the molecule or when the synthesis starts from a chiral precursor. If a derivative of this compound were to be synthesized that contained another stereocenter, the existing chirality at the alpha-carbon would influence the stereochemical outcome at the newly formed center. This substrate-controlled diastereoselectivity arises because the transition states leading to the different diastereomeric products are no longer energetically equivalent. The steric and electronic properties of the resident chiral center create a preference for the incoming reagent to approach from one face, leading to one diastereomer being formed in excess.

Derivatization and Structural Modification of Tert Butyl 2 1h 1,2,4 Triazol 1 Yl Propanoate

Functionalization of the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is a hub of chemical reactivity, allowing for the introduction of diverse substituents that can significantly alter the molecule's properties. Key modification strategies target both the carbon and nitrogen atoms of the heterocyclic core.

Introduction of Substituents via C-H Activation and Arylation

Direct C-H activation is a powerful tool for functionalizing otherwise inert carbon-hydrogen bonds. For 1-substituted-1,2,4-triazoles, such as the title compound, palladium-catalyzed C-H arylation represents a well-established method for introducing aryl groups at the C5 position of the triazole ring. This transformation is prized for its efficiency and atom economy.

Research has demonstrated that 1-substituted 1,2,4-triazoles can be effectively coupled with a variety of bromoarenes and chloroarenes using a palladium catalyst. nih.gov These reactions typically employ a palladium source, such as Pd(OAc)₂, a suitable ligand, and a base. The conditions are generally tolerant of various functional groups on the aryl halide, including esters, methoxy (B1213986) groups, and pyridyl moieties, allowing for the synthesis of a diverse library of C5-arylated triazole derivatives. nih.gov While direct studies on tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate are not extensively detailed in the literature, the established protocols for analogous 1-substituted triazoles provide a reliable blueprint for its C5-functionalization.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of 1-Substituted-1,2,4-Triazoles

Catalyst System Aryl Halide Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ / SPhos Bromoarenes K₂CO₃ Dioxane 120 40-90
Pd(PPh₃)₂Cl₂ Iodobenzene Ag₂CO₃ Dioxane 120 Moderate
CuI / DMEDA Bromoarenes LiOtBu Dioxane 140 up to 74

Data compiled from studies on analogous 1-substituted-1,2,4-triazole systems. nih.gov

Modifications at Nitrogen Atoms of the Triazole Ring

With the N1 position occupied by the propanoate substituent, the remaining N2 and N4 atoms of the triazole ring are available for further functionalization, most commonly through alkylation or arylation to form quaternary 1,2,4-triazolium salts. These ionic derivatives are stable precursors to N-heterocyclic carbenes (NHCs), which have widespread applications as organocatalysts and ligands for transition metals.

The quaternization can be achieved by reacting the 1-substituted triazole with an alkylating agent, such as an alkyl halide. Studies on the alkylation of 1,2,4-triazole derivatives show that reactions with alkyl halides can yield 1,4-disubstituted triazolium salts in high yields. nih.gov Furthermore, copper-catalyzed N-arylation protocols using diaryliodonium salts provide an efficient route to 1-aryl-4-alkyl-1,2,4-triazolium salts under mild conditions. nih.govacs.org This method is tolerant of various functional groups and allows for the synthesis of a wide range of di-substituted triazolium compounds.

Table 2: Methods for Quaternization of Substituted 1,2,4-Triazoles

Reagent Method Position of Attack Product
Alkyl Halides (e.g., R-I) Direct Alkylation N4 1,4-Dialkyl-1,2,4-triazolium salt
Diaryliodonium Salts Copper-Catalyzed Arylation N4 1-Aryl-4-alkyl-1,2,4-triazolium salt

Based on established methodologies for N-functionalization of the 1,2,4-triazole core. nih.govnih.gov

Modifications of the Propanoate Chain

The propanoate side chain offers a second critical site for structural diversification, allowing for changes to the ester functionality and the aliphatic backbone.

Ester Hydrolysis and Further Carboxylic Acid Derivatization

The tert-butyl ester group is a common protecting group for carboxylic acids and can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, 2-(1H-1,2,4-triazol-1-yl)propanoic acid. A standard and efficient method for this deprotection is the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The reaction proceeds via a stable tert-butyl cation, which is typically scavenged to prevent side reactions.

Once formed, the resulting carboxylic acid is a versatile intermediate for a host of further derivatizations. The most common of these is amide bond formation, which allows for the coupling of the triazole-propanoic acid moiety to a wide array of primary and secondary amines. This reaction is typically facilitated by a peptide coupling reagent. Commonly used reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)). These methods are highly efficient and are fundamental to building more complex molecules and bioconjugates.

Transformations at the Beta-Position of the Propanoate

Functionalization of the beta-position (the methyl group) of the propanoate chain is a significant synthetic challenge. The C-H bonds at this position are aliphatic and generally unreactive compared to the more acidic alpha-proton. Direct derivatization at this site for this compound is not a well-documented transformation.

However, recent advances in C-H activation chemistry offer potential, though currently speculative, pathways. Palladium-catalyzed methods utilizing directing groups can achieve site-selective functionalization of beta-C(sp³)–H bonds in aliphatic esters and acids. nih.govnih.gov These advanced techniques often require specialized ligands and conditions to direct the metal catalyst to the desired C-H bond. Another potential approach involves radical-based chemistry, where a hydrogen atom transfer (HAT) process could generate a radical at the beta-position, which could then be trapped by a suitable reagent. acs.org The application of these modern synthetic methods to this specific substrate remains an area for future research.

Strategies for Coupling with Other Molecular Scaffolds

The ability to couple this compound with other molecular scaffolds is key to its utility as a building block in drug discovery and materials science. The primary strategy for such coupling relies on the derivatization of the propanoate chain.

Following the hydrolysis of the tert-butyl ester to the free carboxylic acid, as described in section 7.2.1, the molecule is primed for covalent linkage to other structures. Amide coupling is the most prevalent strategy, allowing the triazole-containing fragment to be attached to any molecule bearing a primary or secondary amine. This could include other heterocycles, peptides, polymers, or reporter tags. The choice of coupling reagent (e.g., EDC/HOBt, HATU, PyBOP) can be optimized based on the specific amine substrate to ensure high yield and minimize side reactions like racemization. This robust and versatile coupling chemistry positions 2-(1H-1,2,4-triazol-1-yl)propanoic acid as a highly valuable synthon for constructing complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate, and how can coupling efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl esters are often prepared by reacting carboxylic acid precursors with tert-butanol under acid catalysis (e.g., H₂SO₄ or TsOH). The 1,2,4-triazole moiety can be introduced via alkylation or Mitsunobu reactions. Optimize coupling efficiency by controlling stoichiometry (1.2–1.5 equiv of triazole), using polar aprotic solvents (DMF, DMSO), and maintaining temperatures between 60–80°C . Monitor progress via TLC or HPLC.

Q. How is the structural integrity of this compound validated?

  • Methodology : Use 2D heteronuclear NMR (¹H-¹³C HSQC, HMBC) to confirm connectivity between the tert-butyl group, propanoate backbone, and triazole ring. For example, HMBC correlations between the tert-butyl methyl protons (δ ~1.4 ppm) and the carbonyl carbon (δ ~170 ppm) validate ester linkage. IR spectroscopy (C=O stretch ~1730 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion [M+H]⁺) provide complementary confirmation .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Methodology :

  • Solubility : Test in common solvents (DMSO, MeOH, EtOAc) via gravimetric analysis. Tert-butyl esters are typically lipophilic; aqueous solubility may require co-solvents (e.g., 10% DMSO in PBS).
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Tert-butyl esters are prone to acidic hydrolysis, so storage at pH 6–8 in inert atmospheres is recommended .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., overlapping signals) for this compound be resolved?

  • Methodology : Use variable-temperature NMR (VT-NMR) to separate overlapping peaks by altering spin relaxation times. For example, heating to 50°C in DMSO-d₆ may resolve tert-butyl methyl signals. Alternatively, employ COSY and NOESY to assign stereochemistry or confirm spatial proximity of protons. Computational tools (e.g., DFT-based NMR prediction) can cross-validate assignments .

Q. What strategies are effective in optimizing the regioselectivity of triazole substitution during synthesis?

  • Methodology : Regioselectivity in 1,2,4-triazole reactions is influenced by steric and electronic factors. Use bulky bases (e.g., DBU) to favor substitution at the less hindered N1-position. Pre-functionalize the triazole with protecting groups (e.g., SEM-Cl for N4) to direct reactivity. Monitor regioselectivity via LC-MS and compare with reference spectra of regioisomers .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodology : Perform DFT calculations (e.g., Gaussian, ORCA) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Calculate Fukui indices to predict sites for electrophilic attack (e.g., triazole N2/N4). Validate predictions with experimental kinetics (e.g., reaction with iodomethane in DMF at 25°C) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodology : Use UHPLC-MS/MS with a C18 column (2.6 µm particle size) and 0.1% formic acid in water/acetonitrile gradients. For impurities like hydrolyzed tert-butyl products (e.g., 2-(1H-1,2,4-triazol-1-yl)propanoic acid), employ ion-pairing reagents (e.g., TFA) to enhance retention. Validate limits of detection (LOD < 0.1%) via spike-recovery experiments .

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